Cas no 2764-19-4 (3-methyl-1-phenyl-1H,4H-chromeno4,3-cpyrazol-4-one)

3-methyl-1-phenyl-1H,4H-chromeno4,3-cpyrazol-4-one 化学的及び物理的性質
名前と識別子
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- 3-methyl-1-phenyl-1H,4H-chromeno4,3-cpyrazol-4-one
- PD181470
- 3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one
- CHEMBL412610
- AKOS040695212
- 2764-19-4
- BDBM50026583
- F3165-0005
- 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4-one
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- インチ: InChI=1S/C17H12N2O2/c1-11-15-16(19(18-11)12-7-3-2-4-8-12)13-9-5-6-10-14(13)21-17(15)20/h2-10H,1H3
- InChIKey: XQVHTRBZHCYIDD-UHFFFAOYSA-N
計算された属性
- 精确分子量: 276.089877630Da
- 同位素质量: 276.089877630Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 1
- 複雑さ: 408
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.1Ų
- XLogP3: 3.4
3-methyl-1-phenyl-1H,4H-chromeno4,3-cpyrazol-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3165-0005-100mg |
3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one |
2764-19-4 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F3165-0005-2mg |
3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one |
2764-19-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F3165-0005-4mg |
3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one |
2764-19-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F3165-0005-15mg |
3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one |
2764-19-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F3165-0005-40mg |
3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one |
2764-19-4 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F3165-0005-20mg |
3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one |
2764-19-4 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F3165-0005-25mg |
3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one |
2764-19-4 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F3165-0005-20μmol |
3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one |
2764-19-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F3165-0005-10μmol |
3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one |
2764-19-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F3165-0005-5mg |
3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one |
2764-19-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
3-methyl-1-phenyl-1H,4H-chromeno4,3-cpyrazol-4-one 関連文献
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Kurma Siva Hariprasad,Kasagani Veera Prasad,Bhimapaka China Raju RSC Adv. 2016 6 108654
3-methyl-1-phenyl-1H,4H-chromeno4,3-cpyrazol-4-oneに関する追加情報
Introduction to 3-Methyl-1-Phenyl-1H,4H-Chromeno[4,3-c]Pyrazol-4-One (CAS No. 2764-19-4)
3-Methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazolone, also known by its CAS registry number 2764-19-4, is a fascinating compound with a unique structure and diverse applications. This compound belongs to the class of chromenopyrazolones, which are derivatives of coumarin and pyrazole. The combination of these structural elements gives rise to its distinctive properties and potential uses in various fields such as pharmacology, material science, and organic synthesis.
The molecular structure of 3-methyl-1-phenyl-chromeno-pyrazolone consists of a chromene ring fused with a pyrazole ring. The chromene moiety contributes aromaticity and conjugation, while the pyrazole ring introduces nitrogen atoms that can participate in hydrogen bonding and other intermolecular interactions. The methyl group at position 3 adds to the compound's stability and may influence its reactivity in chemical reactions.
Recent studies have highlighted the potential of chromenopyrazolones as scaffolds for drug discovery. For instance, researchers have explored their role as inhibitors of certain enzymes and their ability to modulate cellular pathways. These findings suggest that 3-methyl-1-phenyl-chromeno-pyrazolone could serve as a lead compound for developing novel therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.
In addition to its pharmacological applications, this compound has shown promise in material science. Its aromatic structure makes it a candidate for use in organic electronics, particularly in the development of semiconducting materials. Recent advancements in this area have demonstrated that chromenopyrazolones can exhibit desirable electronic properties when incorporated into thin-film transistors or light-emitting diodes.
The synthesis of 3-methyl-1-phenyl-chromeno-pyrazolone typically involves multi-step reactions that combine traditional organic chemistry techniques with modern catalytic methods. One common approach is the condensation of substituted coumarins with amino carbonyl compounds under acidic or basic conditions. This process often requires precise control over reaction conditions to achieve high yields and purity.
From an analytical standpoint, the characterization of this compound relies on advanced spectroscopic techniques such as UV-vis spectroscopy, NMR spectroscopy, and mass spectrometry. These methods allow researchers to confirm the compound's structure and purity while providing insights into its electronic properties.
In conclusion, 3-methyl-1-phenyl-chromeno[4,3-c]pyrazolone (CAS No. 2764-19-4) is a versatile compound with significant potential across multiple disciplines. Its unique structure, coupled with recent research findings, positions it as a valuable tool in drug discovery and material science. As ongoing studies continue to uncover new applications for this compound, its importance in both academic and industrial settings is likely to grow further.
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